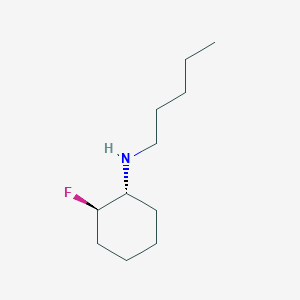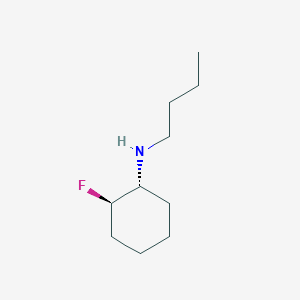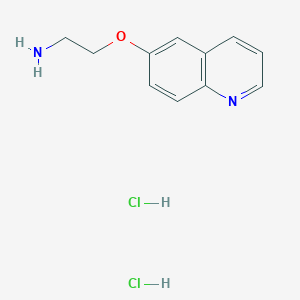
6-(2-Aminoethoxy)quinoline dihydrochloride
Descripción general
Descripción
6-(2-Aminoethoxy)quinoline dihydrochloride is a chemical compound with the molecular formula C11H12N2O . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in recent years . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with an aminoethoxy group attached . The molecular weight of the compound is 188.23 .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, including microwave synthesis, clay or other catalysts, one-pot reactions, solvent-free reaction conditions, ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid chemical . It is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water. Quinoline is soluble in organic solvents .Aplicaciones Científicas De Investigación
Photovoltaic Applications
Quinoline derivatives have been explored for their photovoltaic properties. For example, certain derivatives have been used in the fabrication of organic–inorganic photodiode devices. These devices demonstrated photovoltaic properties under dark and illumination conditions, indicating their potential use in photodiodes. The presence of chlorophenyl as a substitution group in these derivatives improved diode parameters, showcasing how specific modifications to quinoline structures can enhance their electronic and photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescent Materials
Quinoline derivatives have also been synthesized for their fluorescent properties. These compounds have potential applications in creating fluorescent markers for biological studies. For instance, certain 2-amino substituted 6,7-dimethoxy-4-(trifluoromethyl)quinolines show promising fluorescent characteristics suitable for linking to biomolecules, indicating their use in biological labeling and imaging (Stadlbauer, Avhale, Badgujar, & Uray, 2009).
Antimicrobial Agents
Quinoline derivatives have been synthesized with antibacterial and antifungal activities. For example, certain synthesized quinoxaline derivatives exhibited significant antimicrobial properties, suggesting their potential as novel antimicrobial agents. This includes compounds with varying degrees of antibacterial and antifungal efficacy, highlighting the broad spectrum of activity that can be achieved through structural modifications of quinoline derivatives (El-Atawy, Hamed, Alhadi, & Omar, 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-quinolin-6-yloxyethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11;;/h1-4,6,8H,5,7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFGVFABLKMMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCCN)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



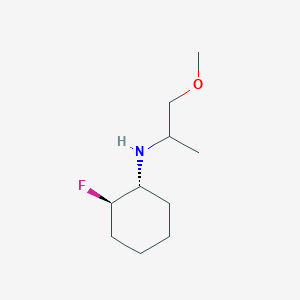
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine Dihydrochloride](/img/structure/B1492403.png)
![3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1492404.png)
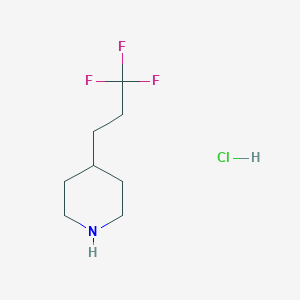
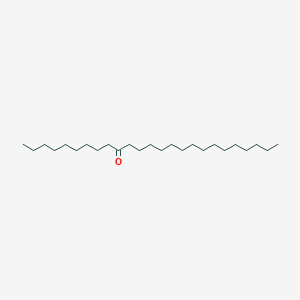
![(3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1492412.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1492414.png)

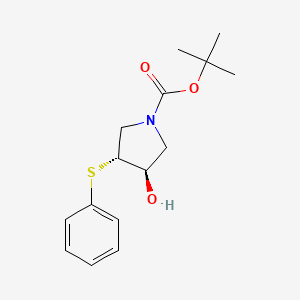
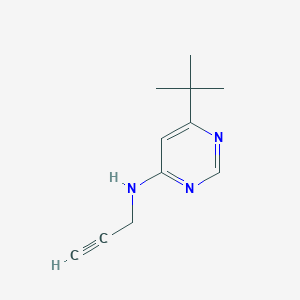

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492421.png)
